molecular formula C5H12ClNO B1405463 Methanamine, N-(cyclopropylmethoxy)-, hydrochloride CAS No. 1380343-04-3

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride

Cat. No.: B1405463
CAS No.: 1380343-04-3
M. Wt: 137.61 g/mol
InChI Key: XUGQREIIOVVGIN-UHFFFAOYSA-N
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Description

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride (CAS 2097884-29-0) is an organic building block with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol . Structurally, it consists of a methanamine backbone substituted with a cyclopropylmethoxy group (-O-CH₂-cyclopropyl) at the nitrogen atom, forming a hydrochloride salt. This compound is typically synthesized for research applications, with a purity of 97%, and is used in pharmaceutical and chemical development due to its amine functionality and cyclopropane ring, which are common motifs in bioactive molecules .

Properties

IUPAC Name

N-(cyclopropylmethoxy)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-7-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQREIIOVVGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-(cyclopropylmethoxy)-, hydrochloride typically involves the reaction of methanamine with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-(cyclopropylmethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-(cyclopropylmethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Cyclopropane Modifications :

  • The target compound and 1-(methoxymethyl)cyclopropanamine HCl both feature cyclopropane rings but differ in substitution patterns. The former has a cyclopropylmethoxy group, while the latter has a methoxymethyl group directly attached to the cyclopropane.
  • (2-Methylidenecyclopropyl)methanamine HCl introduces a methylidene group, enhancing steric bulk compared to the target compound.

Synthetic Routes :

  • The target compound is commercially available, while others are synthesized via reductive amination (General Method A) or condensation (General Method C) . These methods often yield moderate to low efficiencies (e.g., 17–32% yields in ).

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Compound Name Molecular Weight (g/mol) Solubility* Stability Biological Activity
Methanamine, N-(cyclopropylmethoxy)-, HCl 213.7 Not reported Stable at RT Unknown (research use only)
1-(Methoxymethyl)cyclopropanamine HCl 151.64 Soluble in DMF Stable Not reported
Compound 28 373.08 Soluble in THF Light-sensitive Serotonin receptor modulation
6-Methoxy DiPT HCl 310.9 Soluble in ethanol -20°C storage Psychedelic activity

*Solubility inferred from synthesis solvents (e.g., DMF, THF).

Key Observations:
  • Compounds with nitrothiophenyl or indole groups (e.g., 6-Methoxy DiPT HCl ) exhibit documented pharmacological effects, whereas the target compound’s bioactivity remains unexplored.

Biological Activity

Methanamine, N-(cyclopropylmethoxy)-, hydrochloride (CAS Number: 1380343-04-3) is a chemical compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H12_{12}ClNO
  • Molecular Weight : 137.61 g/mol
  • Structure : The compound features a cyclopropylmethoxy group attached to a methanamine backbone, contributing to its biological interactions.

This compound interacts with various molecular targets within biological systems. The primary mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to various biochemical effects. This interaction is crucial for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, suggesting a role in neurological applications.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Receptor InteractionModulates neurotransmitter receptor activity.
AntimicrobialExhibits activity against certain bacterial strains.

Study on Enzyme Inhibition

A study explored the enzyme inhibition properties of this compound. The results indicated significant inhibition of target enzymes involved in neurotransmitter synthesis, which could have implications for treating neurological disorders such as schizophrenia. The compound's potency was evaluated using a series of dose-response curves, revealing an IC50_{50} value indicative of effective inhibition at low concentrations.

Antimicrobial Activity Investigation

In another study focused on antimicrobial properties, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, showing promising results comparable to established antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Reactant of Route 2
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